molecular formula C17H13N3O2S2 B4520030 3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B4520030
M. Wt: 355.4 g/mol
InChI Key: QISAOMIJTAFVIK-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a thiophene moiety

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: Due to its electronic properties, it can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: It can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.

Preparation Methods

The synthesis of 3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common synthetic route involves the following steps:

    Synthesis of 3-methylthiophene-2-carbaldehyde: This can be achieved through the formylation of 3-methylthiophene using Vilsmeier-Haack reaction.

    Formation of the thiadiazole ring: This involves the reaction of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Coupling with benzofuran-2-carboxylic acid: The final step involves coupling the thiadiazole derivative with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine or chlorine.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The thiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

    2-methyl-3-thiophenethiol: This compound also contains a thiophene ring but lacks the benzofuran and thiadiazole moieties.

    3-(5-methylthiophen-2-yl)-3-oxopropanenitrile: This compound has a similar thiophene structure but differs in the functional groups attached to the thiophene ring.

    Methyl 2-methyl-3-(5-methylthiophen-2-yl)acrylate: This compound is used in the synthesis of anticancer agents and shares the thiophene core with the target compound.

The uniqueness of 3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide lies in its combination of the benzofuran, thiadiazole, and thiophene moieties, which confer distinct electronic and biological properties.

Properties

IUPAC Name

3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-7-8-13(23-9)15-18-17(24-20-15)19-16(21)14-10(2)11-5-3-4-6-12(11)22-14/h3-8H,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISAOMIJTAFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

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